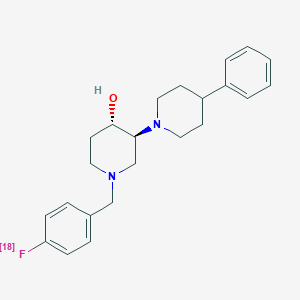
フェニルシラン
概要
説明
Phenylsilane (also known as phenylsilane, phenyl-silane, or PhSiH3) is a colorless, volatile liquid with a sweet, aromatic odor. It is used in organic synthesis and mainly in the production of organic compounds. It is a versatile reagent for organic synthesis and has a wide range of applications in the laboratory. Phenylsilane is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers, adhesives, and coatings.
科学的研究の応用
アクチニド水素化物の合成
フェニルシランは、アクチニド水素化物の合成において、水素ガスに代わる安全で効率的な代替手段として使用されてきました . トリウムおよびウランの二水素化物二量体錯体は、フェニルシランを使用して容易に調製されています . この新しい水素化法は、さまざまな有機金属錯体の調製によって実証されています .
アミド合成
フェニルシランは、アミド合成のための有用なカップリング試薬として再評価されてきました . 室温で、幅広いアミドおよびペプチドが良好な収率から優れた収率(最大99%)で得られました . 初めて、ヒドロシランを介したワインレブアミド合成も報告されました .
医薬品中間体
フェニルシランは、医薬品中間体として使用されています . 水に溶解し、ほとんどの一般的な有機溶媒に溶解します . 水との接触により、可燃性のアルコールが放出されます .
作用機序
Target of Action
Phenylsilane primarily targets a variety of organic compounds, including α,β-unsaturated ketones , amides , esters , and phosphine oxides . These compounds play crucial roles in various biochemical reactions, serving as intermediates in the synthesis of a wide range of organic substances.
Mode of Action
Phenylsilane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of a silicon-hydrogen bond across a multiple bond in an organic compound, resulting in the reduction of the target compound . For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines .
Biochemical Pathways
The hydrosilylation reaction mediated by Phenylsilane affects various biochemical pathways. For instance, it can reduce α,β-unsaturated carbonyl compounds, which are key intermediates in many biosynthetic pathways . Additionally, Phenylsilane can reduce amides, which are involved in protein synthesis, to amines . These transformations can have downstream effects on the synthesis of a wide range of organic compounds.
Pharmacokinetics
Phenylsilane is a colorless liquid with a density of 0.878 g/cm³ and a boiling point of 119 to 121 °C . It is soluble in organic solvents , which suggests that it could potentially be absorbed and distributed in organisms.
Result of Action
The molecular effects of Phenylsilane’s action primarily involve the reduction of various organic compounds. For instance, it can reduce α,β-unsaturated ketones to allyl alcohols , and amides to amines . These transformations result in the formation of new compounds with different properties and functions. On a cellular level, these changes could potentially affect various biochemical processes, depending on the specific targets and the context of the reaction.
Action Environment
The action of Phenylsilane can be influenced by various environmental factors. For instance, the hydrosilylation reaction it mediates can take place at ambient temperature , suggesting that temperature is a key factor influencing its action. Additionally, Phenylsilane is known to hydrolyze in water , which could potentially affect its stability and efficacy in aqueous environments.
Safety and Hazards
生化学分析
. .
Biochemical Properties
Phenylsilane is known to participate in various biochemical reactions. For instance, it can be used to reduce tertiary phosphine oxides to the corresponding tertiary phosphine . The use of Phenylsilane proceeds with retention of configuration at the phosphine .
Molecular Mechanism
Phenylsilane’s mechanism of action at the molecular level is primarily through its role as a reducing agent. It can donate hydride ions (H-) to other molecules, thereby altering their structure and function . For example, it can reduce carbonyl functionalities via hydrosilylation .
特性
InChI |
InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOWXZSFTXJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870757 | |
| Record name | Benzene, silyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694-53-1 | |
| Record name | Phenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, silyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, silyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenylsilane?
A1: Phenylsilane has the molecular formula C6H5SiH3 and a molecular weight of 108.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize phenylsilane?
A2: Common techniques include: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 29Si NMR provide valuable information about the structure and bonding in phenylsilane. [, , , , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic Si-H stretching vibrations, which are important for understanding the reactivity of phenylsilane. [, , , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of phenylsilane and its derivatives. [, , , ] - UV-Vis Spectroscopy: This technique is valuable for studying electronic transitions and characterizing the optical properties of phenylsilane-containing polymers. [, , ]
Q3: How does the presence of phenylsilane affect the properties of polystyrene?
A3: The incorporation of phenylsilane into polystyrene can influence its thermal stability and mechanical properties, often increasing its char yield upon thermal degradation. [, , ]
Q4: What factors can impact the stability of phenylsilane?
A4: Phenylsilane is sensitive to air and moisture, undergoing oxidation and hydrolysis reactions. Storage under inert atmosphere and the use of dry solvents are crucial for maintaining its stability. [, , ]
Q5: How does the incorporation of phenylsilane into siloxane materials affect their properties?
A5: Oligophenylsilane, incorporated into siloxanes via hydrosilation and sol-gel processes, can modify the material's optical properties and introduce functionalities for further chemical modification. []
Q6: Can phenylsilane participate in hydrosilylation reactions?
A6: Yes, phenylsilane serves as a hydrosilylating agent in reactions catalyzed by transition metal complexes, facilitating the reduction of carbonyl groups in aldehydes and ketones. [, , ]
Q7: How does the choice of catalyst influence the outcome of phenylsilane polymerization?
A7: Different catalysts can lead to variations in the molecular weight, tacticity (stereochemical arrangement), and linear-to-cyclic ratios of the resulting poly(phenylsilanes). [, , ]
Q8: Are there metal-free alternatives for activating phenylsilane in catalytic reactions?
A8: Yes, organocatalysts like phosphines have shown promising activity in activating phenylsilane for the reduction of benzaldehyde. The solvent's polarity significantly impacts these reactions. []
Q9: Have computational methods been applied to study phenylsilane and its reactions?
A9: Yes, ab initio calculations provide insights into the electronic structure and conformational preferences of phenylsilane, aiding in interpreting experimental spectroscopic data and understanding reaction mechanisms. [, , , ]
Q10: How do substituents on the phenyl ring affect the reactivity of phenylsilane?
A10: Electron-withdrawing substituents on the phenyl ring generally enhance the migratory aptitude of the phenyl group in rearrangement reactions, influencing the product distribution. []
Q11: Are there strategies to enhance the stability of phenylsilane?
A11: Storing phenylsilane under inert atmosphere and using dry solvents during reactions are crucial for minimizing its degradation due to air and moisture sensitivity. [, , ]
Q12: What analytical methods are used to monitor phenylsilane polymerization reactions?
A12: Gel Permeation Chromatography (GPC) is widely used to determine the molecular weight distribution of the resulting polymers. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



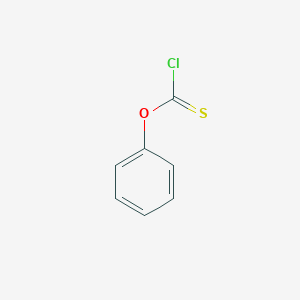


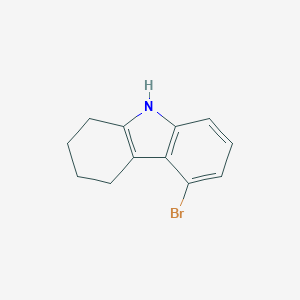

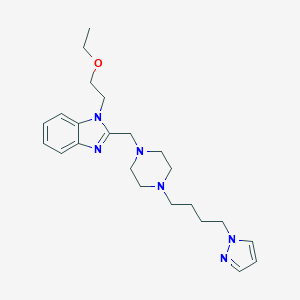

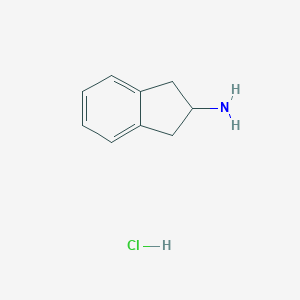
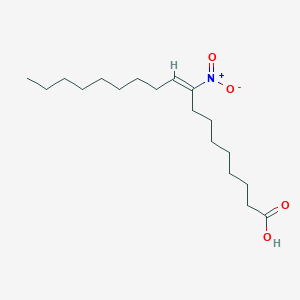

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
